3-Iodobenzo[b]thiophene-2-carboxylic acid
Overview
Description
3-Iodobenzo[b]thiophene-2-carboxylic acid is an organosulfur compound with the molecular formula C₉H₅IO₂S It is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing both sulfur and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Iodobenzo[b]thiophene-2-carboxylic acid involves the iodocyclisation of electronically resistant alkynes. This method utilizes the 5-endo-dig electrophilic cyclisation of phenylalkynes bearing ortho-nucleophiles. The reaction conditions typically involve the use of iodonium electrophiles to achieve efficient cyclisation .
Another approach involves the aryne reaction with alkynyl sulfides. This one-step synthesis method allows for the formation of benzo[b]thiophenes from easily available o-silylaryl triflates and alkynyl sulfides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Iodobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through reactions with suitable reagents.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form new carbon-carbon bonds.
Electrophilic Cyclisation: As mentioned earlier, the compound can be synthesized through electrophilic cyclisation reactions.
Common Reagents and Conditions
Iodonium Electrophiles: Used in the iodocyclisation process.
Palladium Catalysts: Employed in coupling reactions to form new carbon-carbon bonds.
Alkynyl Sulfides: Utilized in the aryne reaction for the synthesis of benzo[b]thiophenes.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]thiophenes, which can be further functionalized for specific applications.
Scientific Research Applications
3-Iodobenzo[b]thiophene-2-carboxylic acid has several scientific research applications, including:
Pharmaceuticals: The compound serves as a building block for the synthesis of various pharmaceutical agents, including antifungal and anticancer drugs.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Research: The compound is employed in the study of heterocyclic chemistry and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-Iodobenzo[b]thiophene-2-carboxylic acid is primarily related to its ability to undergo electrophilic cyclisation and substitution reactions. The presence of the iodine atom makes it a versatile intermediate for further functionalization. The molecular targets and pathways involved depend on the specific application and the functional groups introduced during synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
3-Chlorobenzo[b]thiophene-2-carboxylic acid:
Uniqueness
3-Iodobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity in electrophilic substitution reactions. This makes it a valuable intermediate for the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
3-iodo-1-benzothiophene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGRAVBQTJEUAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.